molecular formula C5H10ClNO B1583802 2-Chloro-N-isopropylacetamide CAS No. 2895-21-8

2-Chloro-N-isopropylacetamide

Cat. No.: B1583802
CAS No.: 2895-21-8
M. Wt: 135.59 g/mol
InChI Key: GYPNJSBBOATUPK-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropylacetamide is a chemical compound with the molecular formula C5H10ClNO . It has an average mass of 135.592 Da and a monoisotopic mass of 135.045090 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

1. Heterocyclic Compound Synthesis

Research by Shaaban (2017) in the field of organic chemistry involves the synthesis of heterocyclic compounds derived from 2-Chloro-N-isopropylacetamide. The study demonstrated the preparation of 2-Chloro-N-p-tolylacetamide and its reaction with various compounds to produce Schiff bases and β-lactam derivatives, highlighting its utility in creating complex organic molecules (Shaaban, 2017).

2. Bioremediation and Environmental Applications

A study by Martín et al. (2000) explored the use of Pseudomonas strain GCH1 for the bioremediation of propachlor (2-chloro-N-isopropylacetanilide). The bacteria were able to accumulate and grow on propachlor, leading to its effective removal. This indicates the potential of this compound derivatives in environmental cleanup processes (Martín et al., 2000).

3. Development of Oligomeric Epoxide-Amine Adducts

Fischer and Ritter (2013) investigated the reaction of 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether, forming oligomeric thermoresponsive epoxide-amine adducts. These oligomers exhibited lower critical solution temperature behavior in water, suggesting their application in temperature-sensitive materials (Fischer & Ritter, 2013).

4. Chemical Reactions and Product Formation

Research by Kimura et al. (2013) detailed the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde and monochloramine in water. This research is significant in understanding the chemical behavior and potential byproducts of this compound in different environments (Kimura et al., 2013).

5. Molecular Conformations and Supramolecular Assembly

The study by Nayak et al. (2014) investigated the structures of halogenated N,2-diarylacetamides, providing insights into molecular conformations and supramolecular assembly. This research adds to the understanding of how this compound derivatives can form complex molecular structures (Nayak et al., 2014).

6. Degradation Studies

Acero et al. (2000) studied the degradation of atrazine, a compound structurally related to this compound, providing insights into the environmental fate and breakdown processes of such compounds. This research is crucial for understanding the environmental impact and degradation pathways of this compound derivatives (Acero et al., 2000).

7. Photocatalytic Degradation

Konstantinou et al. (2002) conducted a study on the photocatalytic degradation of propachlor in aqueous TiO2 suspensions. This research contributes to understanding the photocatalytic degradation processes of this compound and its derivatives, which is vital for environmental remediation efforts (Konstantinou et al., 2002).

Safety and Hazards

2-Chloro-N-isopropylacetamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While there is limited information on future directions for 2-Chloro-N-isopropylacetamide, its potential use in proteomics research and its related compound’s antifungal activity suggest areas for further exploration.

Mechanism of Action

Mode of Action

It’s known that the compound undergoes microbial degradation , which suggests that it might interact with certain enzymes or proteins in microorganisms. More studies are required to elucidate the precise interactions and changes resulting from the compound’s action.

Biochemical Pathways

2-Chloro-N-isopropylacetamide is involved in microbial degradation pathways . It’s transformed into different intermediates through enzymatic reactions

Result of Action

It’s known that the compound undergoes microbial degradation

Biochemical Analysis

Biochemical Properties

2-Chloro-N-isopropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of enzyme activity, leading to changes in protein degradation pathways. This compound can also bind to specific proteins, altering their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to reduced cell proliferation and altered gene expression patterns. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can inhibit enzymes involved in the breakdown of amino acids, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .

Properties

IUPAC Name

2-chloro-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPNJSBBOATUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183145
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2895-21-8
Record name 2-Chloro-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2895-21-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Record name 2895-21-8
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Record name 2-Chloro-N-(1-methylethyl)acetamide
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Record name 2-chloro-N-(1-methylethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chloro-N-isopropylacetamide in the degradation of propachlor by soil bacteria?

A1: this compound is a key intermediate metabolite in the breakdown of propachlor by specific soil bacteria. The research demonstrates that a bacterial strain identified as DAK3, potentially belonging to the genus Moraxella, can degrade propachlor into this compound []. This metabolite then serves as a substrate for another bacterial strain, MAB2, potentially belonging to the genus Xanthobacter, further degrading it []. This two-step process highlights the synergistic relationship between different microbial species in the complete mineralization of propachlor in the environment.

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